molecular formula C7H12N4O4S B153900 alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid CAS No. 118175-11-4

alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid

Cat. No. B153900
M. Wt: 248.26 g/mol
InChI Key: HTKDZWPPZOALOH-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Alpha-Amino Acids

The asymmetric synthesis of alpha-amino acids is a critical area of study due to their importance in the development of pharmaceuticals and natural products. The research presented in the papers focuses on the synthesis of such compounds using sulfinimines as a key intermediate.

The first paper discusses the preparation of N-sulfinyl alpha-amino 1,3-dithioketals, which are synthesized with high diastereomeric excess (de) and good yield by treating sulfinimines with lithio-1,3-dithianes . This process is significant as it provides a method to create stable alpha-amino 1,3-dithioketals and N-sulfinyl alpha-amino ketones by selectively removing the N-sulfinyl or the thioketal groups. The resulting chiral building block is then utilized in the asymmetric synthesis of the amino acid (2S,3R)-(-)-3-hydroxy-3-methylproline, which is a component of polyoxypeptin, a compound of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their biological activity. In the case of the alpha-amino 1,3-dithioketals, the stereochemistry is particularly important. The research indicates that the stereochemical outcome of the synthesis is reliable, leading to compounds with the desired configuration. This is essential for the compounds' potential use in pharmaceuticals, where the 3D arrangement of atoms can significantly impact the drug's effectiveness .

Chemical Reactions Analysis

The second paper explores the sulfinimine-mediated Strecker synthesis, which is used to produce polyhydroxylated sulfinimines from protected 1,2-O-isopropyliden-L-threoses . The reaction yields alpha-amino nitriles with good yield and de. Notably, the diastereoselectivity of the reaction is influenced by the absolute configuration of the sulfinyl group, rather than a double stereodifferentiation effect, which is often a concern in asymmetric synthesis . The hydrolysis of the amino nitriles results in the formation of a lactone, specifically 2-amino 2-deoxy L-xylono-1,5-lactone (polyoxamic acid lactone), rather than polyoxamic acid .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of alpha-amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic acid, the synthesis methods described indicate that the compounds are stable and can be manipulated to yield various derivatives. The stability and reactivity of these compounds are essential for their potential application in the synthesis of more complex molecules, such as peptides and peptidomimetics .

Scientific Research Applications

Chemical Synthesis and Properties

Research has explored the synthesis and chemical behavior of compounds related to alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid. For instance, studies on the degradation of beta-lactamase inhibitors, which share a similar triazole component, highlight the complex pathways and products formed under various conditions, shedding light on the stability and reactivity of such compounds (Marunaka et al., 1988). Additionally, the synthesis of dibromo-triazoles and their amino derivatives, as well as their structural confirmation through various analytical techniques, provides insights into the functionalization of triazole rings and their potential applications in material science (Yu et al., 2014).

Antimicrobial Applications

Compounds containing triazole units have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of novel heterocycles like azolo-as-triazines and their derivatives has shown specific in vitro antimicrobial activity against various pathogens, suggesting the potential of such compounds in developing new antimicrobial agents (Novinson et al., 1976).

Environmental Applications

Research into s-triazole derivatives has indicated their potential application for water decontamination. One-pot synthesis methods have been developed for creating s-triazole compounds that can effectively remove heavy metal ions and inorganic anions from aqueous solutions, showcasing the environmental applications of these compounds in water remediation processes (Hozien et al., 2021).

Material Science Applications

The synthesis of chitosan derivatives with amino-containing groups, including triazole moieties, highlights the potential of such compounds in creating novel antioxidant materials. These derivatives have shown superior antioxidant activity compared to pristine chitosan, especially against superoxide anion radical, suggesting their utility in developing new materials with enhanced antioxidant properties (Tan et al., 2018).

Future Directions

The future directions of research or applications involving this compound are not specified in the available resources. As a biochemical used in proteomics research , it may have potential applications in this field.

properties

IUPAC Name

2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKDZWPPZOALOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186747
Record name α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid

CAS RN

118175-11-4
Record name α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118175-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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